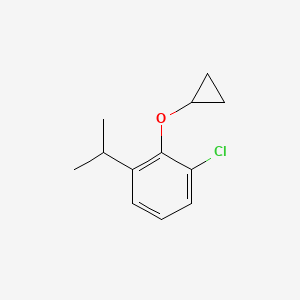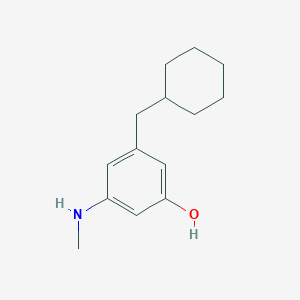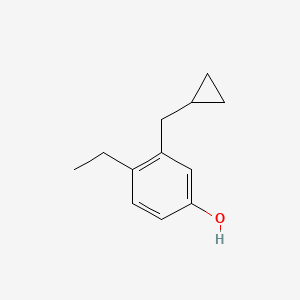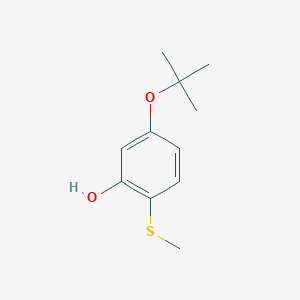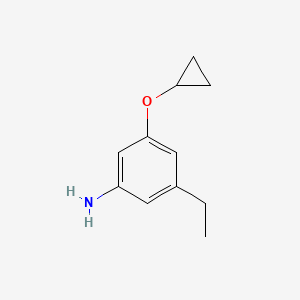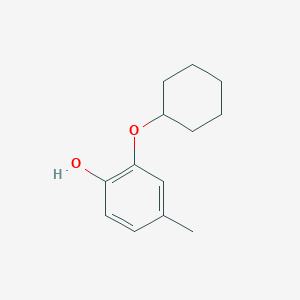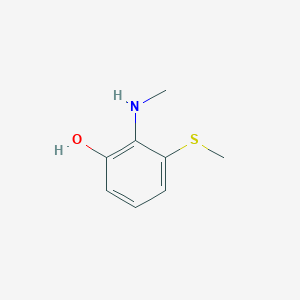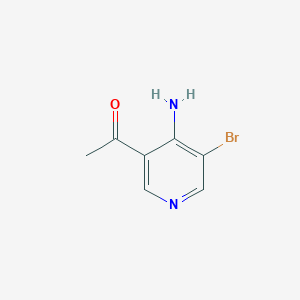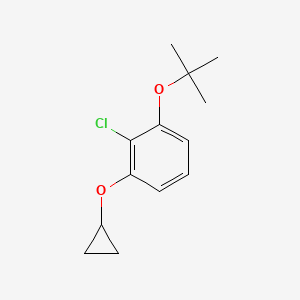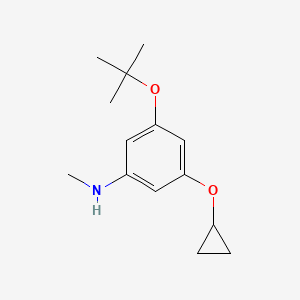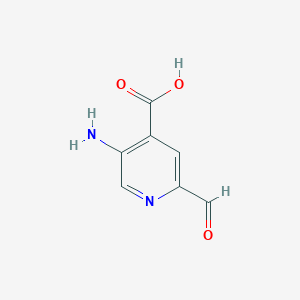
5-Amino-2-formylisonicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-formylisonicotinic acid: is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and a formyl group (-CHO) attached to the isonicotinic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-formylisonicotinic acid typically involves the reaction of isonicotinic acid with appropriate reagents to introduce the amino and formyl groups. One common method is the amination of 2-formylisonicotinic acid using ammonia or an amine source under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or water, and the temperature is maintained at around 50-70°C to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-2-formylisonicotinic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: 5-Amino-2-carboxyisonicotinic acid.
Reduction: 5-Amino-2-hydroxyisonicotinic acid.
Substitution: Various acylated or alkylated derivatives.
Scientific Research Applications
Chemistry: 5-Amino-2-formylisonicotinic acid is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. It may also serve as a probe to study enzyme mechanisms and metabolic pathways.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of novel drugs. Its derivatives may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-2-formylisonicotinic acid depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes, receptors, or nucleic acids. The formyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition or modulation of biological activity. The amino group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Isonicotinic acid: Lacks the amino and formyl groups, making it less versatile in chemical reactions.
2-Aminoisonicotinic acid: Contains an amino group but lacks the formyl group, limiting its reactivity.
5-Formylisonicotinic acid: Contains a formyl group but lacks the amino group, reducing its potential for substitution reactions.
Uniqueness: 5-Amino-2-formylisonicotinic acid is unique due to the presence of both amino and formyl groups, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications.
Properties
Molecular Formula |
C7H6N2O3 |
|---|---|
Molecular Weight |
166.13 g/mol |
IUPAC Name |
5-amino-2-formylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C7H6N2O3/c8-6-2-9-4(3-10)1-5(6)7(11)12/h1-3H,8H2,(H,11,12) |
InChI Key |
CYQLNEBBMFGAHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=C1C(=O)O)N)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


